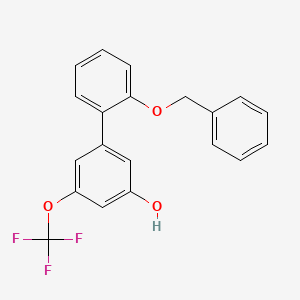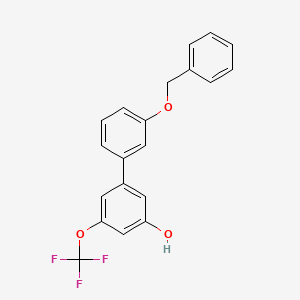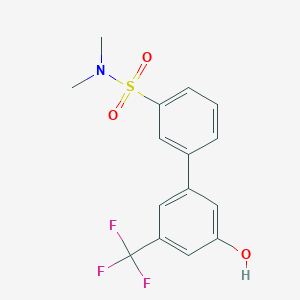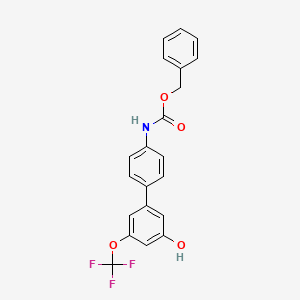
5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% (CAS No. 675772-44-7) is a compound with many potential applications in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 81-83°C. Its chemical structure consists of a phenol group with a sulfamoyl group and a trifluoromethyl group attached to the phenyl ring. The compound has been studied for its potential use in a variety of research fields, including organic synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% has a wide range of potential applications in scientific research. It has been studied for its potential use in organic synthesis, as a reagent for the synthesis of various organic compounds. It has also been studied for its potential use in biochemistry and pharmacology, as a potential ligand for the binding of various biomolecules. Additionally, it has been studied for its potential use as a catalyst in the synthesis of pharmaceuticals and other organic compounds.
Mecanismo De Acción
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed that the compound acts as a ligand, binding to various biomolecules and altering their properties. It is thought that the sulfamoyl group of the compound binds to hydroxyl groups on the biomolecules, while the trifluoromethyl group acts as an electron-withdrawing group, increasing the binding affinity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% have not been extensively studied. However, it is believed that the compound may have potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, it is thought that the compound may have potential applications in the development of new drugs, due to its ability to bind to various biomolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its relatively low cost and its ability to bind to various biomolecules. Additionally, the compound is relatively stable and has a high melting point, making it suitable for use in a variety of laboratory conditions. The main limitation of the compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
The potential future directions for 5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% include further research into its potential use in organic synthesis, biochemistry, and pharmacology. Additionally, further research could be conducted into its potential applications in the development of new drugs and treatments for various diseases. Additionally, further research could be conducted into the compound’s ability to bind to various biomolecules, as this could lead to the development of new and improved ligands. Finally, further research could be conducted into the compound’s potential applications in the development of new catalysts for organic synthesis.
Métodos De Síntesis
The synthesis of 5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is a multi-step process. The first step involves the synthesis of the precursor compound, 3-t-butylsulfamoylphenol. This is achieved by reacting t-butyl chloride with 3-hydroxybenzenesulfonic acid in the presence of an acid catalyst, such as sulfuric acid. The second step involves the reaction of the precursor compound with trifluoromethyl iodide, forming 5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95%. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide.
Propiedades
IUPAC Name |
N-tert-butyl-3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3S/c1-16(2,3)21-25(23,24)15-6-4-5-11(9-15)12-7-13(17(18,19)20)10-14(22)8-12/h4-10,21-22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFHUPCKJZJUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385067.png)
![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385082.png)
![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385090.png)
![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385098.png)



![5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385133.png)